

Anhydrosafflor Yellow B (ASYB): Protocols for Cell Viability Assessment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15624003

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone flavonoid extracted from the petals of the Safflower plant (*Carthamus tinctorius* L.).^{[1][2][3][4][5]} Traditionally used in herbal medicine, recent scientific investigations have highlighted its significant pharmacological properties, particularly its neuroprotective effects.^{[1][3][4][5]} ASYB has been shown to protect against cerebral ischemia/reperfusion injury by attenuating oxidative stress and apoptosis.^{[1][3][4][5]} Its mechanism of action is linked to the modulation of key signaling pathways, including the Silent Information Regulator 1 (SIRT1) pathway.^{[1][3][4][5]}

This document provides detailed protocols for assessing the effect of ASYB on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay. These assays are fundamental in drug discovery and development for evaluating the cytotoxic or protective effects of compounds like ASYB.

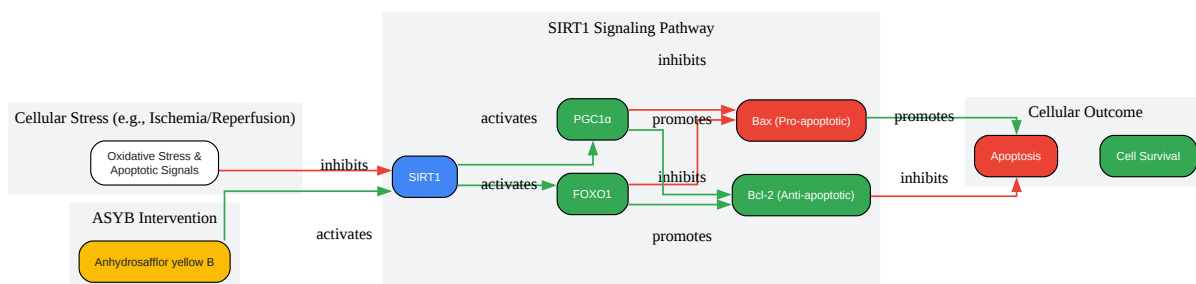
Quantitative Data Summary

The following table summarizes the dose-dependent effect of **Anhydrosafflor yellow B** on the viability of primary hippocampal neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), as determined by the CCK-8 assay.

Assay Type	Cell Line	Treatment Condition	ASYB Concentration (μM)	Outcome	Reference
CCK-8	Primary Hippocampal Neurons	Oxygen-Glucose Deprivation/Reperfusion (OGD/R)	40	Increased cell viability	[1]
60	Increased cell viability	[1]			
80	Increased cell viability	[1]			
MTT	Not available in the literature reviewed.				

Signaling Pathway

Anhydrosafflor yellow B exerts its neuroprotective effects in part through the activation of the SIRT1 signaling pathway. Under cellular stress conditions such as ischemia/reperfusion, SIRT1 activity is often suppressed. ASYB treatment has been shown to upregulate the expression of SIRT1.[1][4] Activated SIRT1 can then deacetylate and activate downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][4] This cascade leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately promoting cell survival and reducing apoptosis.[1][4]



[Click to download full resolution via product page](#)

Caption: ASYB activates the SIRT1 pathway to promote cell survival.

Experimental Protocols

The following are detailed protocols for the MTT and CCK-8 assays to assess cell viability following treatment with **Anhydrosafflor yellow B**.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.^{[6][7][8][9]} NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.^{[6][7][8][9]}

Materials:

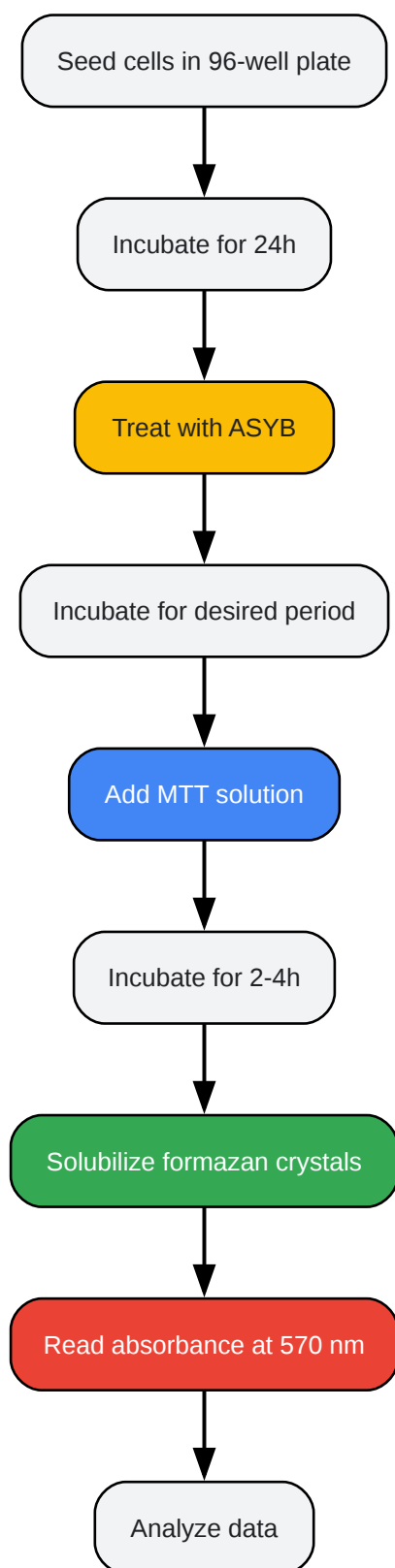
- **Anhydrosafflor yellow B** (ASYB) stock solution
- Cells of interest (e.g., primary neurons, PC12, SH-SY5Y)

- 96-well cell culture plates
- Complete cell culture medium
- Phosphate-buffered saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1×10^4 to 5×10^4 cells/well) in 100 μ L of complete culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- ASYB Treatment:
 - Prepare serial dilutions of ASYB in culture medium from the stock solution to achieve the desired final concentrations.
 - Remove the medium from the wells and replace it with 100 μ L of medium containing the different concentrations of ASYB. Include a vehicle control (medium with the same concentration of solvent used to dissolve ASYB, e.g., DMSO) and a negative control (untreated cells).
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:

- After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
- Formazan Solubilization:
 - Carefully remove the medium from each well without disturbing the formazan crystals.
 - Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
 - Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the control group using the following formula:
 - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$



[Click to download full resolution via product page](#)

Caption: Workflow of the MTT cell viability assay.

CCK-8 Assay Protocol

The CCK-8 assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble orange-colored formazan dye.[10] The amount of formazan generated is directly proportional to the number of viable cells.

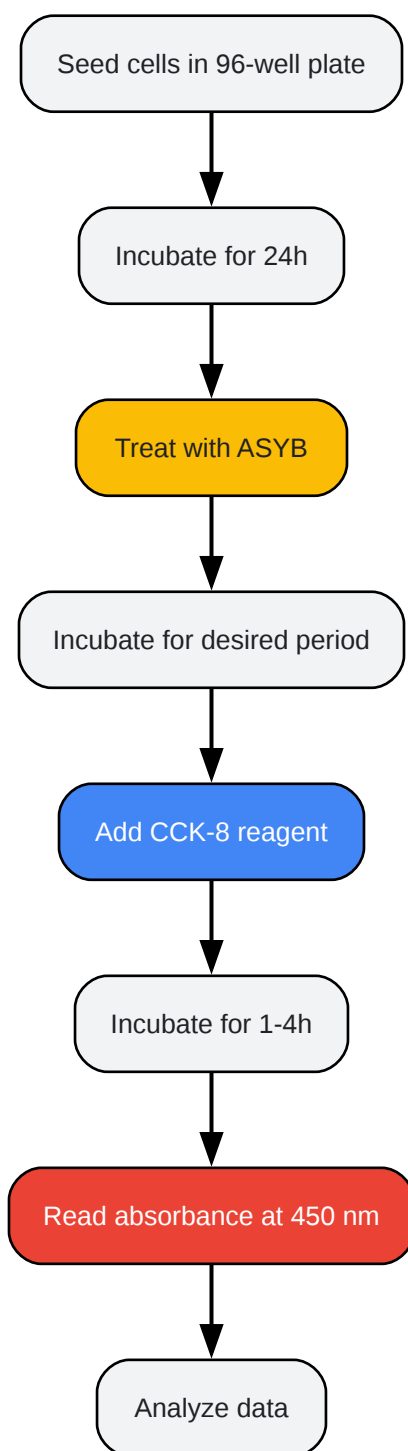
Materials:

- **Anhydrosafflor yellow B (ASYB)** stock solution
- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- Cell Counting Kit-8 (CCK-8) reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density (e.g., 1×10^4 cells/well) in 100 μ L of culture medium.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
- ASYB Treatment:
 - Prepare serial dilutions of ASYB in culture medium.
 - Replace the existing medium with 100 μ L of medium containing various concentrations of ASYB. Include appropriate controls.
 - Incubate for the desired treatment duration.

- CCK-8 Incubation:
 - Add 10 µL of the CCK-8 reagent to each well.
 - Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
- Absorbance Measurement:
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability using the following formula:
 - $\% \text{ Cell Viability} = (\text{Absorbance of treated cells} - \text{Absorbance of blank}) / (\text{Absorbance of control cells} - \text{Absorbance of blank}) \times 100$
 - A blank well should contain medium and CCK-8 reagent but no cells.



[Click to download full resolution via product page](#)

Caption: Workflow of the CCK-8 cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hydroxysafflor Yellow A and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 6. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Anhydrosafflor Yellow B (ASYB): Protocols for Cell Viability Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624003#anhydrosafflor-yellow-b-cell-viability-assay-mtt-cck-8-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com